methyl 3-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a sulfanylidene (thiocarbonyl) group at position 2, a methyl carboxylate moiety at position 7, and a complex substituent at position 2. The position 3 substituent comprises a carbamoylmethyl group linked to a 2-methoxyphenylmethyl scaffold.
Properties
IUPAC Name |
methyl 3-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-27-16-6-4-3-5-13(16)10-21-17(24)11-23-18(25)14-8-7-12(19(26)28-2)9-15(14)22-20(23)29/h3-9H,10-11H2,1-2H3,(H,21,24)(H,22,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWKDRRGFAFBGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on the available literature.
- Molecular Formula : CHNOS
- Molecular Weight : 413.4 g/mol
- CAS Number : 1040677-03-9
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of compounds related to this compound. For instance:
- In vitro Studies : Research indicates that derivatives of tetrahydroquinazoline exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted a derivative's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications in the side chains can enhance potency against resistant bacterial strains .
Anticancer Activity
The compound has shown promise in anticancer research:
- Mechanism of Action : It is suggested that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Specifically, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
- Clinical Trials : Preliminary trials with related compounds have indicated a reduction in tumor size in animal models when treated with these derivatives, particularly against breast and colon cancers .
Anti-inflammatory Properties
Research has also pointed to anti-inflammatory effects:
- Cytokine Modulation : Studies have shown that the compound can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
- Animal Models : In vivo studies have demonstrated that administration leads to decreased inflammation markers and improved clinical scores in models of induced inflammation .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for its therapeutic application:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Bioavailability | High (estimated >70%) |
| Metabolism | Hepatic |
| Half-life | 5–8 hours |
| Excretion | Renal |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Quinazoline Derivatives
Key Observations:
Substituent Effects on Molecular Weight and Polarity :
- The 4-methoxy analog (MW 475.52) has the highest molecular weight due to its bulky phenylcarbamoyl substituent, which also contributes to its elevated logP (3.4375), indicating significant hydrophobicity .
- The cyclopropane derivative (MW 319.06) and hydroxypropyl analog (MW 294.32) are smaller, likely enhancing their solubility compared to the 4-methoxy compound.
Solubility and Hydrogen Bonding :
- The 4-methoxy compound exhibits poor aqueous solubility (logSw = -3.881), likely due to its hydrophobic aromatic substituent and high polar surface area (79.837 Ų) .
- The hydroxypropyl analog may display improved solubility due to its hydroxyl group, though data is unavailable in the evidence.
The sulfanylidene group in all compounds may facilitate hydrogen bonding or metal coordination, influencing reactivity and pharmacokinetics.
Functional Analog: Thiadiazole-Based Compound
Its thiadiazole core, however, results in distinct electronic properties compared to quinazolines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
